5-bromo-N,2-dimethylbenzenesulfonamide
Description
5-Bromo-N,2-dimethylbenzenesulfonamide (CAS: CID 8777805) is a brominated aromatic sulfonamide derivative with the molecular formula C₈H₁₀BrNO₂S. Its structure features a benzene ring substituted with a bromine atom at position 5, a methyl group at position 2, and a dimethylamine sulfonamide group (-SO₂N(CH₃)₂) at position 1 (para to the methyl group) . Key physicochemical properties include:
- Molecular Weight: 264.14 g/mol
- Collision Cross Section (CCS): Predicted CCS values range from 136.4 to 141.3 Ų for various adducts (e.g., [M+H]⁺: 136.7 Ų) .
- Synthetic Utility: Sulfonamide derivatives are widely explored in medicinal chemistry due to their bioisosteric relationship with carboxylic acids and ability to modulate pharmacokinetic properties.
Properties
IUPAC Name |
5-bromo-N,2-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-6-3-4-7(9)5-8(6)13(11,12)10-2/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSUJQYIGUWVGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204850-96-4 | |
| Record name | 5-bromo-N,2-dimethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-bromo-N,2-dimethylbenzenesulfonamide can be synthesized through the reaction of 5-bromo-2-methylbenzenesulfonyl chloride with methylamine. The reaction typically occurs in the presence of a base such as triethylamine, which helps to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N,2-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Amidation Reactions: It can react with different amines to form new sulfonamide derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Bases: Bases like triethylamine are often used to neutralize acids formed during reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, reacting with different amines can yield various sulfonamide derivatives.
Scientific Research Applications
5-bromo-N,2-dimethylbenzenesulfonamide is used in several scientific research applications:
Pharmaceutical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals.
Organic Synthesis: It is used as a reagent in organic synthesis reactions and as a starting material for preparing various heterocyclic compounds.
Biological Research: It is studied for its potential biological activities and interactions with different biomolecules.
Mechanism of Action
The mechanism by which 5-bromo-N,2-dimethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues and Their Key Differences
The following table summarizes critical structural and functional differences between 5-bromo-N,2-dimethylbenzenesulfonamide and related compounds:
Future Perspectives
- Biological Screening : Despite the lack of direct data for this compound, its structural similarity to bioactive tryptamines (e.g., 5-bromo-N,N-dimethyltryptamine) warrants evaluation in serotonin receptor assays .
- Regiochemical Optimization : Comparative studies of bromine positioning (C3 vs. C5) could elucidate structure-activity relationships for sulfonamide-based drug candidates.
Biological Activity
5-Bromo-N,2-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a 5-bromo substituent on the benzene ring, along with a N,2-dimethyl group and a sulfonamide functional group. The presence of these groups contributes to its biological activity through interactions with various biological targets.
Sulfonamides, including this compound, typically exert their biological effects by:
- Inhibition of Enzymes : Sulfonamides can inhibit key enzymes involved in metabolic pathways. For instance, they often target dihydropteroate synthase in the folate synthesis pathway, which is crucial for bacterial growth.
- Binding Interactions : The sulfonyl group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition and modulation of enzymatic activity.
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research indicates that this compound may possess significant antibacterial activity against various strains of bacteria. A comparative study with other sulfonamides showed promising results:
| Compound | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| This compound | 12.5 |
| Sulfamethoxazole | 3.13 |
| Sulfaclozine | 6.25 |
This table demonstrates that while this compound shows some antimicrobial activity, it is less potent than sulfamethoxazole .
Case Studies
- Antibacterial Efficacy : A case study involving a series of substituted benzenesulfonamides highlighted the antibacterial efficacy of compounds similar to this compound against Escherichia coli and Staphylococcus aureus. The study utilized a microplate alamar blue assay to determine MIC values and found that modifications in the benzene ring significantly affected activity.
- Target Identification : Another investigation focused on identifying potential targets for benzenesulfonamides. Using target fishing techniques, matrix metalloproteinase-8 was identified as a promising target for further exploration due to its role in inflammatory processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
